2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine
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Overview
Description
2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that are widely used in pharmaceuticals due to their diverse biological activities. This particular compound is characterized by the presence of two 2,3,4-trimethylbenzenesulfonyl groups attached to a piperazine ring, with a methyl group at the 2-position of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine typically involves the reaction of piperazine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The methyl group at the 2-position can be introduced through a subsequent alkylation reaction using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols can replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
- **Substitution
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonyl groups.
Properties
IUPAC Name |
2-methyl-1,4-bis[(2,3,4-trimethylphenyl)sulfonyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S2/c1-15-8-10-22(20(6)18(15)4)30(26,27)24-12-13-25(17(3)14-24)31(28,29)23-11-9-16(2)19(5)21(23)7/h8-11,17H,12-14H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXFOJDWMBINMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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